molecular formula C7H15NO2S2 B6629040 N-(3-methylsulfanylcyclopentyl)methanesulfonamide

N-(3-methylsulfanylcyclopentyl)methanesulfonamide

Cat. No.: B6629040
M. Wt: 209.3 g/mol
InChI Key: WAVRJNPUAHWLFC-UHFFFAOYSA-N
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Description

N-(3-methylsulfanylcyclopentyl)methanesulfonamide is an organosulfur compound characterized by the presence of a sulfonamide group attached to a cyclopentyl ring substituted with a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylsulfanylcyclopentyl)methanesulfonamide typically involves the reaction of 3-methylsulfanylcyclopentylamine with methanesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

3-methylsulfanylcyclopentylamine+methanesulfonyl chlorideThis compound+HCl\text{3-methylsulfanylcyclopentylamine} + \text{methanesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} 3-methylsulfanylcyclopentylamine+methanesulfonyl chloride→this compound+HCl

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can also help in maintaining consistent reaction conditions and improving yield.

Chemical Reactions Analysis

Types of Reactions

N-(3-methylsulfanylcyclopentyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Substituted sulfonamides.

Scientific Research Applications

N-(3-methylsulfanylcyclopentyl)methanesulfonamide has several applications in scientific research:

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.

    Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-(3-methylsulfanylcyclopentyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can form hydrogen bonds with the active site of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, depending on the enzyme targeted. For example, inhibition of bacterial enzymes can result in antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonamide: A simpler sulfonamide compound used in various chemical reactions.

    N-(3-Aminophenyl)methanesulfonamide: Another sulfonamide with a different substitution pattern on the aromatic ring.

Uniqueness

N-(3-methylsulfanylcyclopentyl)methanesulfonamide is unique due to the presence of the cyclopentyl ring and the methylsulfanyl group, which can impart distinct chemical and biological properties compared to simpler sulfonamides

Properties

IUPAC Name

N-(3-methylsulfanylcyclopentyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2S2/c1-11-7-4-3-6(5-7)8-12(2,9)10/h6-8H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAVRJNPUAHWLFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1CCC(C1)NS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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